REACTION_CXSMILES
|
[F:1][C:2]([F:25])([C:9]([F:24])([F:23])[C:10]([F:22])([F:21])[C:11]([F:20])([F:19])[C:12]([F:18])([F:17])[C:13]([F:16])([F:15])[F:14])[C:3]#[C:4]C(C)(O)C.[OH-].[Na+]>>[F:1][C:2]([F:25])([C:9]([F:23])([F:24])[C:10]([F:21])([F:22])[C:11]([F:19])([F:20])[C:12]([F:17])([F:18])[C:13]([F:16])([F:15])[F:14])[C:3]#[CH:4] |f:1.2|
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Name
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5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-methyldec-3-yn-2-ol
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Quantity
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35.3 g
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Type
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reactant
|
Smiles
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FC(C#CC(C)(O)C)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A flame-dried 50 mL round-bottom flask equipped with distillation apparatus
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Type
|
CUSTOM
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Details
|
The crude product was collected over an hour in a receiving flask in a brine/ice bath
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Type
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WASH
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Details
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The product was washed 3 times with distilled water
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Type
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DRY_WITH_MATERIAL
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Details
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was subsequently dried over MgSO4
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Type
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CUSTOM
|
Details
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Removal
|
Type
|
CUSTOM
|
Details
|
of drying agent
|
Type
|
FILTRATION
|
Details
|
via filtration
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Type
|
CUSTOM
|
Details
|
gave S2 (13.4 g, 46%) as a clear liquid
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Name
|
|
Type
|
|
Smiles
|
FC(C#C)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |